2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
N-(3-METHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylcarbamoyl group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a phenylcarbamoyl group. The final step involves the introduction of the 3-methylphenyl group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Micro-reactor technology can be employed to optimize reaction conditions and minimize by-products. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the phenylcarbamoyl group can produce primary amines.
Scientific Research Applications
N-(3-METHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(PHENYLCARBAMOYL)ARYLPYRIMIDINE)-5-CARBOXAMIDES: These compounds share the phenylcarbamoyl group and exhibit similar biological activities.
4,4′,4′′-TRIS(N-3-METHYLPHENYL-N-PHENYL-AMINO)TRIPHENYLAMINE: This compound has a similar electronic structure and is used in optoelectronic devices.
Uniqueness
N-(3-METHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of a thiadiazole ring and a phenylcarbamoyl group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N5O2S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-12-6-5-9-14(10-12)19-15(24)11-26-18-23-22-17(27-18)21-16(25)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25) |
InChI Key |
GXVBEEVEDMWREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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